
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is a complex organic compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(3.3.1)nonane derivatives can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, resulting in good yields of the desired product . Another method involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with terminal alkynes, which is catalyzed by transition metal complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot tandem Mannich reaction and catalytic cycloaddition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation using metal catalysts.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with nicotinic acetylcholine receptors, acting as an agonist in the central and vegetative nervous systems . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo(4.2.1)nonane: This compound shares a similar bicyclic structure and is also studied for its biological activity and pharmacological potential.
2-Azaadamantan-N-oxyl (AZADO): Another bicyclic nitroxyl radical used in oxidation reactions.
Uniqueness
9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is unique due to its specific structural features and the resulting chemical properties
Propriétés
Numéro CAS |
2002-31-5 |
|---|---|
Formule moléculaire |
C25H31NO3 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-(9-azabicyclo[3.3.1]nonan-9-yl)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c27-24(29-19-9-18-26-22-14-7-15-23(26)17-8-16-22)25(28,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,10-13,22-23,28H,7-9,14-19H2 |
Clé InChI |
UPWZIUPEFMORMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)N2CCCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



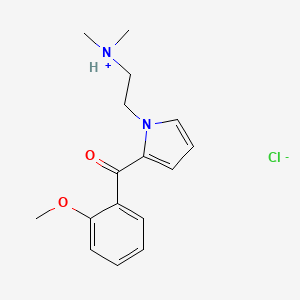
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
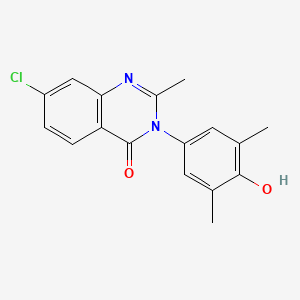
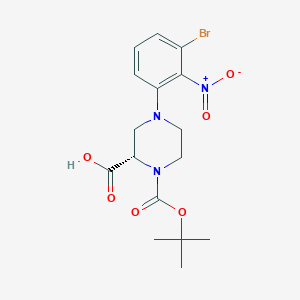
![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)
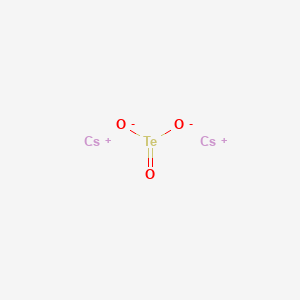
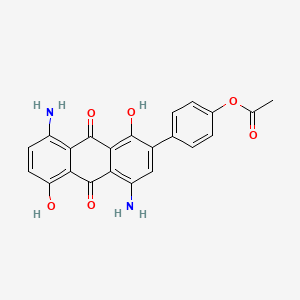
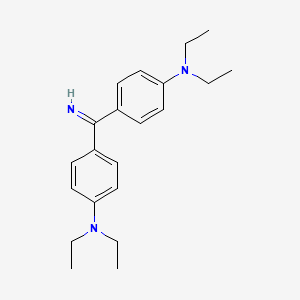
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)
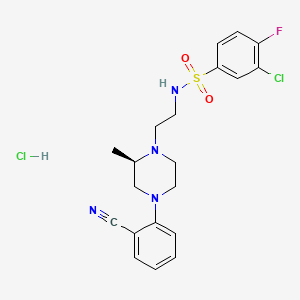
![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)
